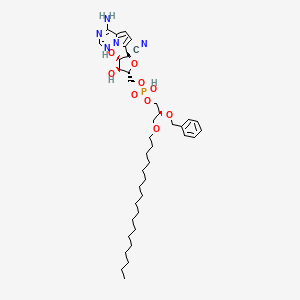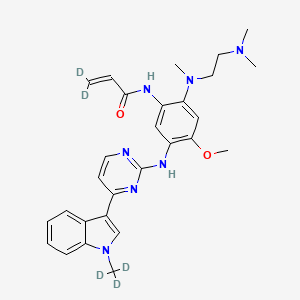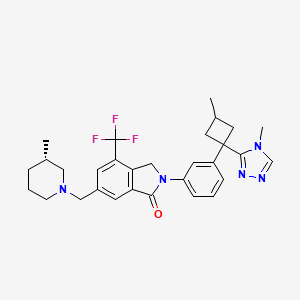![molecular formula C39H45N9O5 B10856522 2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)- CAS No. 2416131-46-7](/img/structure/B10856522.png)
2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NX-2127 is a novel, hetero-bifunctional, orally administered compound designed to degrade Bruton’s Tyrosine Kinase (BTK) and modulate the immune system by targeting transcription factors Ikaros and Aiolos. This compound is particularly significant in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NX-2127 involves the creation of a chimeric molecule that can bind to both BTK and cereblon, a component of the CRL4-CRBN ubiquitin ligase complex. The synthetic route typically includes the following steps:
Formation of the BTK-binding moiety: This involves the synthesis of a molecule that can specifically bind to BTK.
Formation of the cereblon-binding moiety: This involves the synthesis of a molecule that can specifically bind to cereblon.
Linker attachment: The two binding moieties are connected via a linker to form the final chimeric molecule.
Industrial Production Methods
Industrial production of NX-2127 would likely involve large-scale synthesis using automated chemical reactors to ensure consistency and purity. The process would include rigorous quality control measures to ensure the final product meets all regulatory standards .
Chemical Reactions Analysis
Types of Reactions
NX-2127 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. This involves the following steps:
Binding to BTK and cereblon: NX-2127 binds to BTK and cereblon, forming a ternary complex.
Ubiquitination: The complex facilitates the ubiquitination of BTK, marking it for degradation.
Proteasomal degradation: The ubiquitinated BTK is recognized and degraded by the proteasome.
Common Reagents and Conditions
Reagents: Ubiquitin, ATP, and components of the ubiquitin-proteasome system.
Conditions: Physiological conditions, typically at body temperature (37°C) and neutral pH.
Major Products
The major product of the degradation reaction is the breakdown of BTK into smaller peptides and amino acids, which are then recycled by the cell .
Scientific Research Applications
NX-2127 has several scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of BTK in B-cell development and function.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, particularly those resistant to traditional BTK inhibitors.
Industry: Potential applications in the development of targeted protein degradation therapies .
Mechanism of Action
NX-2127 exerts its effects through a dual mechanism:
BTK Degradation: NX-2127 binds to BTK and cereblon, facilitating the ubiquitination and subsequent degradation of BTK. This disrupts B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies.
Immunomodulation: NX-2127 also targets transcription factors Ikaros and Aiolos, leading to their degradation.
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A covalent BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: Another covalent BTK inhibitor with a similar mechanism of action to ibrutinib.
Zanubrutinib: A third-generation BTK inhibitor with improved selectivity and potency
Uniqueness of NX-2127
NX-2127 is unique in its dual mechanism of action, combining BTK degradation with immunomodulatory activity. This allows it to overcome resistance mutations that limit the efficacy of traditional BTK inhibitors and provides a broader therapeutic effect by modulating the immune system .
Properties
CAS No. |
2416131-46-7 |
|---|---|
Molecular Formula |
C39H45N9O5 |
Molecular Weight |
719.8 g/mol |
IUPAC Name |
3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C39H45N9O5/c40-35(50)34-36(43-32(21-41-34)46-15-2-1-3-16-46)42-27-6-4-25(5-7-27)26-13-17-45(18-14-26)22-24-12-19-47(23-24)28-8-9-29-30(20-28)39(53)48(38(29)52)31-10-11-33(49)44-37(31)51/h4-9,20-21,24,26,31H,1-3,10-19,22-23H2,(H2,40,50)(H,42,43)(H,44,49,51)/t24-,31?/m0/s1 |
InChI Key |
XLWJWCMQMBVNSG-ACXKHFGCSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@@H]5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)CC5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
![(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)

![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)

![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)

![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-4-methylpiperidine-1-carboxylate](/img/structure/B10856524.png)
![3-((1R,5S,9S)-2-Phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856526.png)
![(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10856527.png)
